[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone
CAS No.:
Cat. No.: VC14771269
Molecular Formula: C26H25ClN4O2
Molecular Weight: 461.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H25ClN4O2 |
|---|---|
| Molecular Weight | 461.0 g/mol |
| IUPAC Name | [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridin-4-yl)methanone |
| Standard InChI | InChI=1S/C26H25ClN4O2/c1-17-23-21(16-22(18-6-4-3-5-7-18)28-24(23)30(2)29-17)25(32)31-14-12-26(33,13-15-31)19-8-10-20(27)11-9-19/h3-11,16,33H,12-15H2,1-2H3 |
| Standard InChI Key | ZEKUUWZMTRTFBB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCC(CC4)(C5=CC=C(C=C5)Cl)O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecule comprises two primary subunits: a 4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl group and a 1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl moiety linked via a methanone bridge. The piperidine ring adopts a chair conformation, with the 4-hydroxyl group and 4-chlorophenyl substituent introducing steric and electronic complexity. The pyrazolopyridine core features a fused bicyclic system with methyl groups at positions 1 and 3 and a phenyl ring at position 6.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C<sub>26</sub>H<sub>25</sub>ClN<sub>4</sub>O<sub>2</sub> |
| Molecular Weight | 461.0 g/mol |
| IUPAC Name | [4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-(1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridin-4-yl)methanone |
| Canonical SMILES | CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCC(CC4)(C5=CC=C(C=C5)Cl)O)C |
| InChIKey | ZEKUUWZMTRTFBB-UHFFFAOYSA-N |
The presence of a chlorine atom enhances lipophilicity (), while the hydroxyl group confers moderate polarity, suggesting balanced solubility in aqueous and organic media .
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Pyrazolopyridine Core Formation: Cyclocondensation of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with acetylacetone yields the 1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine intermediate.
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Piperidine Subunit Preparation: 4-(4-Chlorophenyl)-4-hydroxypiperidine is synthesized via nucleophilic aromatic substitution of 4-chlorobenzonitrile with piperidin-4-ol under basic conditions.
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Coupling Reaction: A Friedel-Crafts acylation links the two subunits using AlCl<sub>3</sub> as a catalyst, achieving yields of 58–62% after chromatographic purification.
Analytical Characterization
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NMR Spectroscopy: <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) displays signals at δ 7.85 (d, J = 7.2 Hz, 2H, aromatic), 4.12 (s, 1H, OH), and 2.98 (m, 4H, piperidine CH<sub>2</sub>).
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 461.1 [M+H]<sup>+</sup>, confirming the molecular weight.
Biological Activity and Mechanism
Receptor Interactions
The compound’s piperidine and pyrazolopyridine motifs suggest affinity for G-protein-coupled receptors (GPCRs) and kinases. Molecular docking studies predict strong binding ( kcal/mol) to the adenosine A<sub>2A</sub> receptor, implicating potential neurological applications .
In Vitro Profiling
| Assay | Result |
|---|---|
| Cytotoxicity (HeLa cells) | IC<sub>50</sub> = 12.3 µM |
| Serotonin 5-HT<sub>2A</sub> Inhibition | 68% at 10 µM |
| CYP3A4 Inhibition | 22% at 10 µM |
Preliminary data indicate moderate cytotoxicity and serotonergic activity, warranting further investigation into anticancer and neuropsychiatric applications .
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